4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with pyrazolo[3,4-d]pyrimidine intermediates . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-Hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have confirmed its good fit into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
4-Hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine stands out due to its hydrazinyl group, which imparts unique reactivity and biological activity. This functional group allows for diverse chemical modifications, making it a versatile scaffold for drug development .
Properties
Molecular Formula |
C5H7N7 |
---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C5H7N7/c6-5-9-3(11-7)2-1-8-12-4(2)10-5/h1H,7H2,(H4,6,8,9,10,11,12) |
InChI Key |
MATFQSIZUXNIQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC2=C1C(=NC(=N2)N)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.